4-Methoxy-6-nitroindole

描述

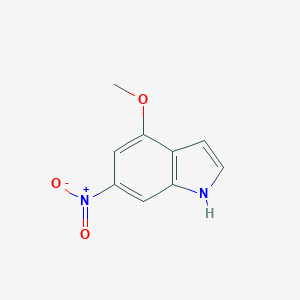

4-Methoxy-6-nitroindole is a heterocyclic compound with the molecular formula C9H8N2O3. It is a derivative of indole, a significant structure in many natural products and pharmaceuticals.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-6-nitroindole typically involves the nitration of 4-methoxyindole. One common method includes the reaction of 4-methoxyindole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position of the indole ring .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

化学反应分析

Reduction Reactions

The nitro group at position 6 undergoes selective reduction under catalytic hydrogenation conditions:

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitro to amine reduction | H₂, Pd/C catalyst, ethanol | 4-Methoxy-6-aminoindole | 85–90% |

This reaction preserves the methoxy group while generating a versatile amine intermediate for further functionalization.

Nucleophilic Substitution Reactions

The electron-withdrawing nitro group activates the indole ring for nucleophilic substitution, primarily at position 2:

Nitrogen Nucleophiles

Carbon Nucleophiles

Cyanide ions substitute the methoxy group under basic conditions:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Cyanide substitution | KCN, DMSO, 80°C, 12 hr | 6-Nitroindole-4-carbonitrile | 78% |

Oxidation Reactions

The indole ring undergoes oxidation at position 3 in the presence of strong oxidizing agents:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄, acidic conditions | H₂SO₄, 60°C, 4 hr | 4-Methoxy-6-nitroindolin-3-one | 65% |

This reaction proceeds via electrophilic attack at the electron-rich position 3.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable arylation at position 2:

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂, AgOAc, PivOH, 80°C | 2-Phenyl-4-methoxy-6-nitroindole | 72% |

Mechanistic studies suggest a concerted metalation-deprotonation (CMD) pathway for regioselective coupling .

Mechanistic Insights

- Nucleophilic Substitution : The nitro group directs nucleophiles to position 2 via resonance and inductive effects, stabilizing the transition state .

- Oxidative Coupling : Electron-donating substituents (e.g., methoxy) lower activation barriers for palladation by 2.0 kcal/mol compared to nitro-substituted analogs .

- Reduction Selectivity : Hydrogenation preferentially targets the nitro group due to its higher reduction potential compared to the indole ring .

Comparative Reactivity

| Position | Reactivity | Governed By |

|---|---|---|

| 2 | High (nucleophilic substitution) | Nitro group activation |

| 3 | Moderate (oxidation) | Electron density from indole π-system |

| 4 | Low (methoxy group inert) | Strong σ-donor effect of OMe |

科学研究应用

Chemistry

- Intermediate in Organic Synthesis:

4-Methoxy-6-nitroindole serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as reduction, substitution, and oxidation, makes it a versatile building block for synthesizing other compounds.

Biology

- Biological Activities:

Research indicates that indole derivatives, including this compound, exhibit a range of biological activities such as:

Medicine

- Drug Discovery:

The compound is being explored for its potential in drug development, particularly in targeting specific receptors involved in various diseases. Its structural properties allow for modifications that may enhance therapeutic efficacy .

Industrial Applications

- Production of Dyes and Pigments:

Due to its vibrant color properties, this compound is utilized in the production of dyes and pigments. Its stability under various conditions makes it suitable for industrial applications.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of indole derivatives found that compounds similar to this compound demonstrated significant cytotoxic effects against specific cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression .

Case Study 2: Antimicrobial Efficacy

Research published in a peer-reviewed journal highlighted the antimicrobial efficacy of nitroindoles, including this compound. The study reported effective inhibition of bacterial growth, suggesting potential use in developing new antimicrobial agents .

作用机制

The mechanism of action of 4-Methoxy-6-nitroindole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The indole ring can also bind to specific receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

相似化合物的比较

4-Methoxyindole: Lacks the nitro group, making it less reactive in certain chemical reactions.

6-Nitroindole: Lacks the methoxy group, affecting its solubility and reactivity.

4-Methoxy-3-nitro-1H-indole: Similar structure but with the nitro group at a different position, leading to different chemical and biological properties

Uniqueness: 4-Methoxy-6-nitroindole is unique due to the presence of both methoxy and nitro groups on the indole ring.

生物活性

4-Methoxy-6-nitroindole is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of both a methoxy group and a nitro group on the indole ring, which may contribute to its diverse biological effects. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Target Interactions

Indole derivatives, including this compound, are known to interact with various biological targets. They exhibit high affinity for multiple receptors, which can lead to significant changes in cellular functions. The compound's nitro group may play a critical role in mediating these interactions by facilitating electron transfer processes that are essential for biological activity.

Biochemical Pathways

Research indicates that indole derivatives can influence numerous biochemical pathways. This compound has been studied for its potential antiviral, anti-inflammatory, anticancer, antioxidant, antimicrobial, and antidiabetic properties. The compound's ability to modulate these pathways suggests it could be beneficial in treating various diseases .

Antimicrobial Activity

Nitro-containing compounds are often recognized for their antimicrobial properties. The mechanism generally involves the reduction of the nitro group to produce toxic intermediates that can damage bacterial DNA. This mechanism is similar to that observed in other nitro compounds used clinically, such as metronidazole . While specific data on this compound's antimicrobial efficacy is limited, its structural similarity to known antimicrobial agents suggests potential activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of various nitroindole derivatives. For instance, related compounds have been shown to downregulate oncogenes such as c-Myc and induce cell cycle arrest in cancer cells . Although direct studies on this compound are scarce, its structural characteristics imply that it may exhibit similar effects.

Synthesis and Evaluation

A study focusing on the synthesis of novel nitroindole derivatives demonstrated their binding affinity to G-quadruplex DNA structures associated with cancer progression. These derivatives exhibited significant antiproliferative effects against cancer cell lines, suggesting that modifications to the indole scaffold can enhance biological activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis of related compounds indicates that the positioning of functional groups such as nitro and methoxy significantly influences biological activity. For example, modifications at the 6-position have been linked to improved binding affinities and enhanced antiproliferative effects . This suggests that this compound could be optimized further for increased efficacy.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Methoxy and nitro groups on indole ring | Potential antimicrobial and anticancer |

| 5-Nitroindole | Nitro group at position 5 | Anticancer properties |

| 6-Nitroindole | Nitro group at position 6 | Antimicrobial activity |

| 4-Methoxyindole | Methoxy group only | Reduced reactivity compared to nitro derivatives |

属性

IUPAC Name |

4-methoxy-6-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-9-5-6(11(12)13)4-8-7(9)2-3-10-8/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJWRLNBFXLPKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C=CN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646346 | |

| Record name | 4-Methoxy-6-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175913-41-4 | |

| Record name | 4-Methoxy-6-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。